![molecular formula C17H21NO B12454014 1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine](/img/structure/B12454014.png)
1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine is a complex organic compound that features a benzofuran ring fused with a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Alkylation: The benzofuran ring is then alkylated with 2-methylprop-1-en-1-yl groups under controlled conditions.
Piperidine Addition: The final step involves the addition of the piperidine ring to the alkylated benzofuran through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of benzofuran oxides.
Reduction: Formation of reduced benzofuran derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Aplicaciones Científicas De Investigación
1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
- 1-(2-Methylprop-1-enyl)piperidine
- 1-Bromo-2-(2-methylprop-1-en-1-yl)benzene
- 1-Methoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane
Uniqueness: 1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine is unique due to the presence of both benzofuran and piperidine rings in its structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C17H21NO |
|---|---|
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
1-[2-(2-methylprop-1-enyl)-1-benzofuran-3-yl]piperidine |
InChI |
InChI=1S/C17H21NO/c1-13(2)12-16-17(18-10-6-3-7-11-18)14-8-4-5-9-15(14)19-16/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 |
Clave InChI |
BXQHPVCILBDRCI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=C(C2=CC=CC=C2O1)N3CCCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B12453943.png)
![3,5-bis(trifluoromethyl)-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B12453949.png)
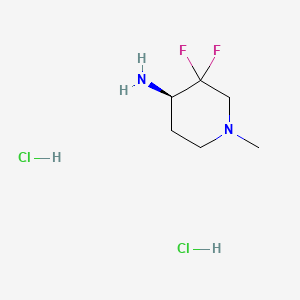
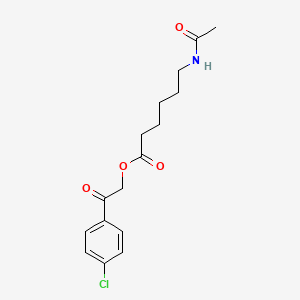
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12453957.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B12453964.png)
![4(3H)-Quinazolinone, 3-[[(4-nitrophenyl)methylene]amino]-2-phenyl-](/img/structure/B12453978.png)
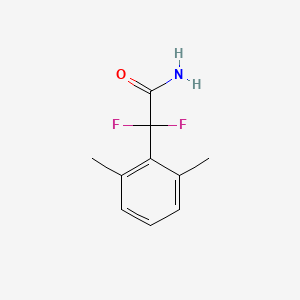
![(1R,2S)-2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12453991.png)
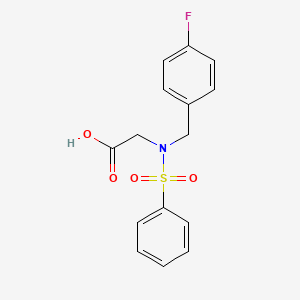
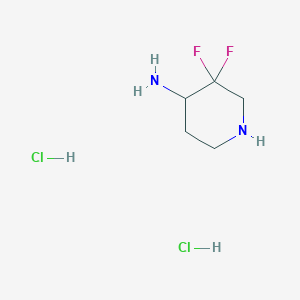
![4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B12454000.png)

![6-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B12454010.png)
